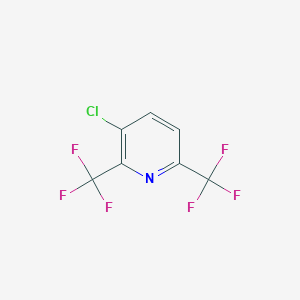
2-Methyl-4-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinolin-8-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-4-(p-tolyl)-1,2,3,4-tetrahydroisoquinolin-8-amine is a complex organic compound belonging to the class of tetrahydroisoquinolines This compound is characterized by its unique structure, which includes a tetrahydroisoquinoline core substituted with a methyl group at the 2-position and a p-tolyl group at the 4-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-(p-tolyl)-1,2,3,4-tetrahydroisoquinolin-8-amine typically involves multi-step organic reactions. One common method is the Pictet-Spengler reaction, which combines an aromatic aldehyde with an amine to form the tetrahydroisoquinoline core. The specific steps include:
Formation of the imine intermediate: The reaction between p-tolualdehyde and 2-methylphenethylamine under acidic conditions.
Cyclization: The imine intermediate undergoes cyclization to form the tetrahydroisoquinoline structure.
Reduction: The final step involves the reduction of the imine to the corresponding amine using a reducing agent such as sodium borohydride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions: 2-Methyl-4-(p-tolyl)-1,2,3,4-tetrahydroisoquinolin-8-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorinating agents under Lewis acid catalysis.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of halogen atoms or other electrophiles on the aromatic ring.
科学研究应用
2-Methyl-4-(p-tolyl)-1,2,3,4-tetrahydroisoquinolin-8-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Methyl-4-(p-tolyl)-1,2,3,4-tetrahydroisoquinolin-8-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the aromatic ring can participate in π-π interactions, further modulating biological activity. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Tetrahydroisoquinoline: The parent compound with a similar core structure but lacking specific substituents.
4-Phenyl-1,2,3,4-tetrahydroisoquinoline: A similar compound with a phenyl group instead of a p-tolyl group.
2-Methyl-1,2,3,4-tetrahydroisoquinoline: A compound with a methyl group at the 2-position but lacking the p-tolyl group.
Uniqueness: 2-Methyl-4-(p-tolyl)-1,2,3,4-tetrahydroisoquinolin-8-amine is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of both the methyl and p-tolyl groups enhances its reactivity and potential for diverse applications compared to its simpler analogs.
属性
CAS 编号 |
89543-62-4 |
|---|---|
分子式 |
C17H20N2 |
分子量 |
252.35 g/mol |
IUPAC 名称 |
2-methyl-4-(4-methylphenyl)-3,4-dihydro-1H-isoquinolin-8-amine |
InChI |
InChI=1S/C17H20N2/c1-12-6-8-13(9-7-12)15-10-19(2)11-16-14(15)4-3-5-17(16)18/h3-9,15H,10-11,18H2,1-2H3 |
InChI 键 |
JKMWBERMCFHEPB-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2CN(CC3=C2C=CC=C3N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Iminoisoindolo[2,1-b]isoquinolin-7(5H)-one](/img/structure/B11865627.png)



![4-Chloro-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B11865663.png)


![3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B11865677.png)
![ethyl 2-(3-nitro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)acetate](/img/structure/B11865683.png)


![6-(4-Chlorophenyl)-1,5,6,7-tetrahydro-4h-pyrrolo[3,4-d]pyrimidin-4-one](/img/structure/B11865694.png)


